1-Oxaspiro[3.3]heptan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[3.3]heptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-4-8-6(5)2-1-3-6/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPOHPBCLXCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 Oxaspiro 3.3 Heptan 3 Ol Derivatives
Reactions Involving the Hydroxyl Functionality at C3 (e.g., Oxidation, Reduction, Esterification, Etherification)
The hydroxyl group at the C3 position of the 1-oxaspiro[3.3]heptane system is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.
Oxidation: The secondary alcohol of 1-oxaspiro[3.3]heptan-3-ol and its derivatives can be oxidized to the corresponding ketone, 1-oxaspiro[3.3]heptan-3-one. ethz.ch This transformation is a key step in the synthesis of various functionalized spirocyclic compounds. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can be employed for this purpose. The resulting ketone is more electrophilic than the starting alcohol, enabling its participation in nucleophilic addition reactions.
Reduction: The carbonyl group of 1-oxaspiro[3.3]heptan-3-one can be reduced back to the hydroxyl group. Reagents like sodium borohydride (B1222165) are effective for this transformation, yielding this compound. ethz.ch This reduction is crucial for creating stereoisomers and for synthetic routes that require the temporary protection of the hydroxyl group as a ketone.
Esterification and Etherification: The hydroxyl group can readily undergo esterification and etherification reactions. These transformations are valuable for creating derivatives with altered polarity and for introducing specific functionalities. For instance, ether derivatives have been proposed as potential isosteres for esters and N-acylsulfonamides in medicinal chemistry. acs.org
| Reaction Type | Starting Material | Reagent(s) | Product | Significance |
| Oxidation | This compound | Pyridinium chlorochromate (PCC) | 1-Oxaspiro[3.3]heptan-3-one | Forms a key electrophilic intermediate. |
| Reduction | 1-Oxaspiro[3.3]heptan-3-one | Sodium borohydride (NaBH4) | This compound | Regenerates the alcohol, allows for stereochemical control. ethz.ch |
| Esterification | This compound | Carboxylic acid/derivative | 1-Oxaspiro[3.3]heptan-3-yl ester | Modifies polarity and introduces functional groups. |
| Etherification | This compound | Alkyl halide, base | 3-Alkoxy-1-oxaspiro[3.3]heptane | Creates isosteres for other functional groups. acs.org |
Ring-Opening Reactions of the Oxetane (B1205548) Moiety within the Spirocyclic System
The strained four-membered oxetane ring in 1-oxaspiro[3.3]heptane derivatives is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. ethz.chresearchgate.net While oxetanes are generally more kinetically stable than epoxides towards nucleophilic attack, their ring-opening can be a useful synthetic strategy. ethz.ch
The use of strong acids like HCl can lead to the cleavage of the oxetane ring. thieme.de For instance, in the case of 2-oxa-6-azaspiro[3.3]heptane, treatment with hydrobromic acid resulted in the opening of the oxetane ring to form a (3-(bromomethyl)azetidin-3-yl)methanol derivative. researchgate.net The propensity for ring-opening can be influenced by substitution at the 3-position, which can sterically shield the oxetane. ethz.ch It has been noted that 3,3-disubstituted oxetanes with an internal nucleophile, such as an alcohol, are more prone to ring-opening under acidic conditions. acs.org
These ring-opening reactions provide access to functionalized cyclobutane (B1203170) derivatives that would be challenging to synthesize through other routes.
| Reactant | Conditions/Reagents | Product Type | Reference |
| 2-Oxa-6-azaspiro[3.3]heptane | Hydrobromic acid | (3-(Bromomethyl)azetidin-3-yl)methanol derivative | researchgate.net |
| 2-Oxa-6-azaspiro[3.3]heptane | HCl | Ring-opened product | thieme.de |
Functionalization Strategies for the Spiro[3.3]heptane System
The spiro[3.3]heptane core, accessible from this compound derivatives, serves as a versatile scaffold for the introduction of various functional groups. These strategies are crucial for developing novel building blocks for medicinal chemistry and materials science. nih.govrsc.org
A scalable, multi-step route starting from 3-oxocyclobutane-1-carboxylic acid provides access to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which acts as a platform for further functionalization. rsc.org This synthesis involves a Wittig olefination, reduction, benzyl (B1604629) protection, epoxidation, and a Corey-Chaikovsky epoxide expansion, followed by deprotection. rsc.org
Furthermore, functionalized spiro[3.3]heptanes can be synthesized from ketone precursors. For example, a Wolff-Kishner reduction of a spiro[3.3]heptanone can yield the corresponding hydrocarbon, which can then be further modified. chemrxiv.org Treatment with n-butyllithium followed by reaction with electrophiles like trimethyl borate (B1201080) or carbon dioxide can introduce boronic acid or carboxylic acid functionalities, respectively. chemrxiv.org
A mild acid-catalyzed rearrangement of 6-substituted (2-oxaspiro[3.3]heptan-6-yl)methanols can produce 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which are considered isosteres of meta-substituted benzene (B151609) rings. acs.org This reaction tolerates a variety of substituents, including alkyl and aromatic groups. acs.org
Rearrangement Reactions and Pericyclic Transformations of Oxaspiro[3.3]heptanes
Derivatives of oxaspiro[3.3]heptane can undergo rearrangement and pericyclic reactions to yield structurally diverse and complex polycyclic systems. rsc.org These transformations often proceed through concerted mechanisms, leading to high stereospecificity. msu.edu
A notable rearrangement is the acid-catalyzed conversion of (2-oxaspiro[3.3]heptan-6-yl)methanols into 3-oxabicyclo[3.1.1]heptane derivatives. acs.orgrsc.org This reaction proceeds smoothly in the presence of acids like HCl or p-toluenesulfonic acid. acs.org The reaction of diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate, upon reduction to the diol and subsequent heating or treatment with acid, also leads to a rearranged 3-oxabicyclo[3.1.1]heptane derivative. rsc.org
Pericyclic reactions, such as cycloadditions, are also relevant to this system. For instance, intermolecular [2+2] photocycloaddition reactions can be used to construct the spiro[3.3]heptane skeleton. researchgate.net While specific examples involving this compound are not detailed, the general principles of pericyclic chemistry suggest potential for such transformations. msu.educore.ac.uk
| Starting Material | Conditions/Reagents | Product | Reaction Type | Reference |
| (6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | HCl or pTSA in 1,4-dioxane | 1-Phenyl-3-oxabicyclo[3.1.1]heptane derivative | Acid-catalyzed rearrangement | acs.org |
| Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate-derived diol | Heat or acid | 3-Oxabicyclo[3.1.1]heptane derivative | Rearrangement | rsc.org |
Exploiting Chemical Transformations for the Generation of Advanced Spirocyclic Modules
The chemical transformations of this compound and its derivatives are instrumental in the synthesis of advanced spirocyclic modules with applications in drug discovery and materials science. nih.gov The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive bioisostere for common aromatic and non-strained aliphatic rings. researchgate.net
The functionalization and rearrangement reactions discussed previously allow for the creation of a diverse library of spirocyclic compounds with tailored properties. For example, the desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative through biocatalytic reduction yields enantiomerically pure axially chiral alcohols. These can be converted into valuable building blocks like ester alcohols, amino acids, and amino alcohols while retaining their high purity.
The ability to introduce multiple points of diversity on the spiro[3.3]heptane core through a series of controlled chemical reactions is a powerful tool for medicinal chemists. These advanced spirocyclic modules offer novel scaffolds that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Structural Analysis and Conformational Studies of 1 Oxaspiro 3.3 Heptan 3 Ol Systems
Conformational Landscapes of Spiro[3.3]heptane and Oxaspiro[3.3]heptane Architectures
The spiro[3.3]heptane framework is characterized by two cyclobutane (B1203170) rings connected by a single common carbon atom. The cyclobutane rings in this structure are not planar and adopt a puckered conformation to alleviate torsional strain, with reported dihedral angles ranging from 12.9 to 21.2 degrees. smolecule.com This puckering introduces a degree of angle strain due to the constrained four-membered ring geometry. smolecule.com Computational modeling, particularly using Density Functional Theory (DFT), provides detailed insights into the electronic structure and conformational preferences of these systems. smolecule.com Molecular dynamics simulations further complement these static calculations by exploring the temporal aspects of conformational changes and the relative stabilities of different conformers. smolecule.com
The introduction of a heteroatom, as in oxaspiro[3.3]heptane, significantly influences the conformational landscape. In 1-oxaspiro[3.3]heptane, the oxygen atom is adjacent to the spirocyclic center. rsc.org This arrangement is relatively less explored compared to its 2-oxaspiro[3.3]heptane isomer. rsc.org The presence of the oxetane (B1205548) ring in these structures is of particular interest in medicinal chemistry. rsc.orgacs.org The oxetane ring itself is not perfectly planar; for instance, X-ray crystallography has shown that substituted oxetanes can have a puckering angle of 16°. acs.org The carbon-oxygen bond length in an unsubstituted oxetane is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. acs.org
Impact of Spirocyclic Rigidity on Molecular Topology and Shape Diversity
The spirocyclic nature of spiro[3.3]heptane and its derivatives imparts significant rigidity to the molecular structure. This rigidity arises from the restricted rotation around the spiro center, which in turn limits the conformational freedom of the molecule. researchgate.netsmolecule.com This characteristic offers predictable vectorization of substituents, which is a desirable trait in drug design for enhancing target selectivity. researchgate.net The defined three-dimensional topology of these scaffolds has been exploited in various applications, including their use as bioisosteres for more common ring systems. researchgate.netresearchgate.net
The replacement of planar aromatic rings with rigid, sp3-rich scaffolds like oxaspiro[3.3]heptanes can lead to improved physicochemical properties in drug candidates. acs.org The unique, non-planar geometry of these spirocycles contributes to an increase in the three-dimensionality of molecules, moving away from the "flat" nature of many traditional drugs. researchgate.net For example, 1-oxaspiro[3.3]heptane has been considered as a potential bioisostere for 3-substituted tetrahydro-2H-pyrans. rsc.org
Analysis of Exit Vectors in Substituted Oxaspiro[3.3]heptanes
An important aspect of using spirocyclic systems as bioisosteres is the spatial arrangement of substituents, which can be described by "exit vectors." In the context of drug design, these vectors represent the bonds connecting the core scaffold to the rest of the molecule. The spiro[3.3]heptane core is noted for having non-collinear exit vectors, which has been shown to successfully mimic the arrangement of substituents on mono-, meta-, and para-substituted phenyl rings. chemrxiv.org
While much of the research has focused on mimicking para-substituted systems with scaffolds that have collinear exit vectors, spiro[3.3]heptane demonstrates that this is not a strict requirement. chemrxiv.org The distance between substituents in disubstituted spiro[3.3]heptane systems is approximately 6.87 to 6.89 Å, which is notably longer than the 5.66 to 5.71 Å distance in para-substituted benzene (B151609) rings. smolecule.com For meta-substituted benzene bioisosteres, the 3-oxabicyclo[3.1.1]heptane scaffold, which can be synthesized from (2-oxaspiro[3.3]heptan-6-yl)methanols, provides a similar geometric arrangement with exit vector angles and bond distances that mimic the aromatic system. acs.org Specifically, it presents C–C bond distances of 4.75 Å (compared to 5.04 Å in meta-arenes) and exit vector angles of 118° (compared to 120°). acs.org
Application of Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation (e.g., X-ray Crystallography)
The precise three-dimensional structure of 1-oxaspiro[3.3]heptan-3-ol and related systems is definitively determined using advanced analytical techniques. X-ray crystallography is a primary method for obtaining detailed structural information, including bond lengths, bond angles, and the puckering of the rings. acs.orgethz.ch For instance, X-ray diffraction studies have been used to confirm the structure of various spiro[3.3]heptane derivatives, providing concrete evidence for their conformational details. researchgate.netresearchgate.net
In addition to diffraction methods, a suite of spectroscopic techniques is crucial for structural elucidation. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy (both proton and carbon) provides information about the chemical environment of the atoms within the molecule, helping to piece together the connectivity and stereochemistry. youtube.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl group in this compound. youtube.com Mass spectrometry helps to determine the molecular weight and fragmentation pattern, further confirming the molecular formula and structural components. youtube.com Computational modeling, often used in conjunction with experimental data, helps to predict and understand the conformational preferences and energetic landscapes of these complex spirocyclic molecules. smolecule.com
Interactive Data Table: Properties of Oxetane Rings
Theoretical and Computational Investigations of 1 Oxaspiro 3.3 Heptan 3 Ol Systems
Molecular Modeling and Quantum Chemical Calculations for Oxaspiro[3.3]heptanes
While specific quantum chemical calculations for 1-oxaspiro[3.3]heptan-3-ol are not extensively detailed in the literature, a wealth of computational work on the parent spiro[3.3]heptane core and its heteroatomic derivatives provides a strong theoretical foundation. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and conformational landscapes of these complex systems. smolecule.com Functionals such as B3LYP are used to perform calculations that yield comprehensive insights into molecular properties. smolecule.com
Molecular orbital calculations are crucial for understanding the influence of heteroatoms and substituents. For instance, in 6-bromo-2-oxaspiro[3.3]heptane, an isomer of the core structure, the electron-withdrawing nature of the bromine atom significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). smolecule.com This modification of orbital energies directly impacts the compound's reactivity and spectroscopic characteristics. smolecule.com
For other derivatives like 1-oxa-2,6-diazaspiro[3.3]heptane, theoretical studies have been used to compare medicinally relevant descriptors, such as dipole moment and N–N bond distance, against established scaffolds like piperazine (B1678402) to evaluate bioisosteric potential. uniba.itrsc.org These in silico investigations are fundamental in the early stages of drug design, helping to prioritize synthetic targets. uniba.itresearchgate.net
Table 1: Computational Methods Applied to Spiro[3.3]heptane Systems
| Computational Method | Application | Investigated Properties | Reference(s) |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms | Conformational landscapes, orbital energies (HOMO/LUMO), reaction pathways | smolecule.comresearchgate.netacs.org |
| Quantum Chemical ECD Calculations | Stereochemical assignment | Electronic Circular Dichroism spectra | smolecule.com |
| In Silico Descriptor Analysis | Evaluation of bioisosteric potential | Dipole moment, N-N bond distance, 2D/3D drug-likeness scores | uniba.itrsc.org |
Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry is instrumental in predicting reaction pathways and elucidating mechanisms for the synthesis and transformation of oxaspiro[3.3]heptanes. DFT calculations have been successfully used to model complex reactions, such as the intermolecular cross-selective [2+2] photocycloaddition that yields polysubstituted 2-oxaspiro[3.3]heptanes. researchgate.netacs.org These studies suggest that the reaction proceeds via a sensitized energy transfer pathway, providing critical mechanistic details that are difficult to obtain through experimental means alone. researchgate.netacs.org
The inherent ring strain of the oxaspiro[3.3]heptane system is a key factor governing its reactivity. Oxygen-containing analogs typically exhibit higher strain energy compared to their sulfur or nitrogen counterparts, making them more susceptible to ring-opening reactions. This reactivity can be harnessed synthetically. For example, the Williamson ether synthesis, involving intramolecular cyclization of a precursor like a 3-oxocyclobutane-1-carboxylic acid derivative, is a predicted pathway for forming the spirocyclic ether bridge.
Mechanistic studies on related fragments, such as alkyl-substituted oxetane (B1205548) radicals, show that ring-opening pathways are significant in their decomposition. uga.edu Furthermore, gold-catalyzed ring closures of appropriately substituted alcohols have been shown to be an effective method for constructing the oxetan-3-one core, a close relative of this compound. ethz.ch The mechanism of action for related compounds like 2-oxaspiro[3.3]heptan-6-ol is believed to involve its specific three-dimensional shape fitting into the binding sites of biological targets like enzymes or receptors.
Computational Studies on Conformational Energetics and Strain
The spiro[3.3]heptane framework is characterized by a moderate degree of ring strain, which is a defining feature of its conformational energetics. smolecule.com This strain is less than that of highly strained three-membered rings but significant enough to influence the molecule's geometry and reactivity. smolecule.com Computational methods are used to perform ring strain analysis, revealing that the two four-membered rings in the spirocyclic system adopt puckered conformations to minimize torsional strain, albeit at the cost of some angle strain. smolecule.com
Compared to other spiro systems, spiro[3.3]heptanes generally have lower calculated ring strain energies than related bicyclic systems like bicyclo[3.2.0]heptanes. However, the presence of an oxygen atom, as in this compound, increases the strain energy relative to sulfur or nitrogen analogs, which can be attributed to the smaller atomic radius of oxygen.
Table 2: Geometric Parameters of the Spiro[3.3]heptane Framework
| Parameter | Typical Value(s) | Significance | Reference(s) |
| Cyclobutane (B1203170) Puckering Dihedral Angle | 12.9° – 21.2° | Minimizes torsional strain | smolecule.com |
| C-C Bond Length (Cyclobutane) | ~1.54 Å | Typical for saturated C-C bonds | smolecule.com |
| Inter-substituent Distance | 2.51 Å – 2.91 Å | Defines spatial orientation of exit vectors |
In Silico Design Principles for Novel Spirocyclic Structures and Their Bioisosteric Potential
In silico design principles are heavily utilized to exploit the unique properties of spiro[3.3]heptanes in medicinal chemistry. mdpi.comnih.gov A key principle is the use of these scaffolds as bioisosteres—substitutes for common functional groups or rings in bioactive molecules—to improve properties like drug-likeness, target selectivity, and metabolic stability, or to explore new intellectual property space. uniba.itresearchgate.netrsc.org The high molecular rigidity and predictable vectorization of substituents are major advantages of the spiro[3.3]heptane core. uniba.itscite.ai
The 1-oxaspiro[3.3]heptane scaffold has been identified as a potential bioisostere for 3-substituted tetrahydro-2H-pyranes. rsc.org Similarly, aza-analogs such as 1-azaspiro[3.3]heptane and 1-oxa-2,6-diazaspiro[3.3]heptane have been computationally and experimentally validated as bioisosteres for piperidine (B6355638) and piperazine, respectively. uniba.itrsc.org
A particularly innovative application is the use of the spiro[3.3]heptane core as a saturated, non-collinear bioisostere for phenyl rings. chemrxiv.orgresearchgate.net Computational studies and subsequent synthesis have shown that replacing a phenyl ring with a spiro[3.3]heptane can retain or even improve biological activity while altering physicochemical properties. chemrxiv.orgresearchgate.net For example, replacing the phenyl ring in the drug Sonidegib with a spiro[3.3]heptane core resulted in a decrease in the calculated lipophilicity (clogP), though the experimental lipophilicity (logD) remained high. chemrxiv.org However, this substitution also led to a reduction in metabolic stability in human liver microsomes. chemrxiv.org These in silico-guided studies demonstrate the power of computational design in creating novel, patent-free drug analogs with potentially improved therapeutic profiles. researchgate.netchemrxiv.org
Table 3: Bioisosteric Replacement and Property Modulation
| Original Scaffold | Bioisosteric Replacement | Application Example | Observed/Predicted Effect | Reference(s) |
| Piperidine | 1-Azaspiro[3.3]heptane | Anesthetic drug Bupivacaine analog | Retained high activity, new patent-free analog | researchgate.net |
| Tetrahydro-2H-pyrane | 1-Oxaspiro[3.3]heptane | General drug design | Potential for bioisosterism | rsc.org |
| Piperazine | 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) | General drug design | Similar dipole moment, N-N bond distance, and drug-likeness scores | uniba.itrsc.org |
| meta-Substituted Phenyl | Spiro[3.3]heptane | Anticancer drug Sonidegib analog | Decreased calculated lipophilicity; reduced metabolic stability | chemrxiv.org |
Role of 1 Oxaspiro 3.3 Heptan 3 Ol As a Versatile Chemical Scaffold in Molecular Design
Applications as Building Blocks in Complex Organic Synthesis
The utility of 1-oxaspiro[3.3]heptane derivatives as foundational components in the synthesis of more elaborate molecules is well-established. Their value stems from the unique structural and conformational properties they impart to the final product. Synthetic chemists have developed convergent strategies to produce a vast library of functionalized spiro[3.3]heptane-derived building blocks on a multigram scale. researchgate.net For instance, derivatives of the spiro[3.3]heptane skeleton have been used to construct analogues of glutamic acid, where the scaffold serves to hold the molecule in a restricted conformation for mechanistic studies or for a systematic search for biologically active compounds. researchgate.net The ability to produce these compounds as single stereoisomers is crucial for their application in creating stereochemically defined complex molecules. researchgate.net The availability of these versatile modules, often carrying multiple "exit vectors" or points for further chemical modification, allows for their straightforward incorporation into diverse molecular architectures, highlighting their significance in drug discovery and design. nih.gov
Bioisosteric Replacement Strategies Utilizing Oxaspiro[3.3]heptanes
A primary application of the oxaspiro[3.3]heptane scaffold is in bioisosteric replacement, where it serves as a surrogate for common cyclic structures found in bioactive molecules. uniba.it Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects. The development of novel strained spiro heterocycles (SSHs), such as oxaspiro[3.3]heptanes, is highly sought after as a strategy to replace aromatic or non-strained aliphatic rings in drug design. researchgate.net
Piperazine (B1678402)/Piperidine (B6355638) Surrogates: The 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) and related azaspiro[3.3]heptanes have been investigated as bioisosteres for piperazine and piperidine. uniba.itnih.gov Theoretical studies have shown that ODASE can be an effective bioisostere for piperazine. vapourtec.com Similarly, 1-azaspiro[3.3]heptanes have been synthesized and biologically validated as effective replacements for piperidine. nih.gov However, it is noted that due to significant changes in molecular geometry, azaspiro[3.3]heptanes may not be suitable bioisosteres for morpholines, piperidines, and piperazines when they are not used as terminal groups on a molecule. nih.gov
Benzene (B151609) and Cyclohexane (B81311) Surrogates: The replacement of para-substituted benzene rings with saturated bioisosteres like the spiro[3.3]heptane scaffold can increase the potency and metabolic stability of compounds. researchgate.net Furthermore, fluorinated spiro[3.3]heptane derivatives have been specifically designed as conformationally restricted isosteres of the cyclohexane framework. researchgate.net Structural analysis has revealed a similarity between the spiro[3.3]heptane and cyclohexane scaffolds, with certain stereoisomers of 1,6-disubstituted spiro[3.3]heptanes acting as restricted surrogates of cis-1,4-disubstituted or trans-1,3-disubstituted cyclohexanes. researchgate.net
Influence on Molecular Shape and Three-Dimensional Characteristics in Design
The defining feature of the oxaspiro[3.3]heptane scaffold is its influence on molecular shape, imparting a high degree of three-dimensionality (3D) and rigidity. researchgate.net Unlike flat aromatic rings or conformationally flexible aliphatic rings, the spirocyclic system locks the molecule into a more defined and predictable orientation. uniba.it
Strategies for Enhancing Molecular Properties through Oxaspiro[3.3]heptane Incorporation
Incorporating an oxaspiro[3.3]heptane moiety is a deliberate strategy to improve the physicochemical properties of a drug candidate, particularly its solubility and metabolic stability. researchgate.net
Solubility and Lipophilicity: The introduction of spiro[3.3]heptane frameworks can lead to improved aqueous solubility. researchgate.net In an analysis of azaspiro[3.3]heptanes used as replacements for morpholines and piperazines, it was found that the introduction of the spirocyclic center often lowered the measured lipophilicity (logD7.4) by as much as -1.0. nih.gov This is a counterintuitive effect, as the net change is the addition of a carbon atom, but it can be rationalized by an increase in the basicity of nearby nitrogen atoms. nih.gov This reduction in lipophilicity can be a significant advantage in drug design, helping to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Metabolic Stability: The replacement of metabolically vulnerable groups, such as a para-substituted benzene ring, with the more stable saturated spiro[3.3]heptane core can lead to enhanced metabolic stability. researchgate.net The rigid structure is less susceptible to metabolic enzymes that might otherwise modify or break down the drug molecule. This strategy was employed in the design of a new series of lactam-derived EZH2 inhibitors, where incorporating an sp3-hybridized carbon atom addressed metabolic stability and solubility issues seen in a previous lead compound. researchgate.net
| Property Enhanced | Mechanism/Observation | Example Context |
| Improved Solubility | Increased 3D character and potential for lower lipophilicity. researchgate.net | General strategy in drug design to improve ADME properties. |
| Lowered Lipophilicity (logD) | Increased basicity of adjacent heteroatoms, despite the addition of a carbon atom. nih.gov | Replacement of morpholine/piperazine with azaspiro[3.3]heptanes. nih.gov |
| Improved Metabolic Stability | Replacement of metabolically labile groups (e.g., benzene) with a robust saturated core. researchgate.net | Design of EZH2 inhibitors to overcome metabolic liabilities. researchgate.net |
Design of Conformationally Restricted Molecular Frameworks
The inherent rigidity of the spiro[3.3]heptane scaffold is a powerful tool for designing conformationally restricted molecules. researchgate.net By limiting the conformational freedom of a molecule, chemists can pre-organize it into a shape that is optimal for binding to a specific biological target. uniba.itresearchgate.net
This limited flexibility offers predictable vectorization, meaning the directionality of the chemical bonds and functional groups extending from the core is well-defined. uniba.it This can lead to more selective target interaction, as the molecule is less likely to adopt conformations that would allow it to bind to off-target proteins, potentially reducing side effects. uniba.it Spiro[3.3]heptanes have been explicitly developed as "conformationally restricted isosteres" for this purpose, serving as rigid surrogates for more flexible rings like cyclohexane. researchgate.net This approach is valuable in mechanistic studies and in the systematic search for highly potent and selective biologically active compounds. researchgate.net
Future Research Directions and Unexplored Chemical Space for 1 Oxaspiro 3.3 Heptan 3 Ol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spiro[3.3]heptane motifs, including 1-Oxaspiro[3.3]heptan-3-ol, has traditionally posed challenges for synthetic chemists due to the inherent strain in the dual cyclobutane (B1203170) system. researchgate.net Current methodologies often require multi-step sequences and may not be amenable to large-scale production or the introduction of diverse functionalities. Future research will likely focus on the development of more efficient and sustainable synthetic routes.
One promising avenue is the exploration of domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby reducing waste and improving efficiency. mdpi.com For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully employed for the synthesis of other spiro compounds. mdpi.com Adapting such strategies to the synthesis of this compound and its derivatives could provide a more environmentally friendly and scalable approach.
Furthermore, the use of organocatalysis, particularly with ionic liquids, presents a green alternative to traditional metal-based catalysts. mdpi.com Research into identifying suitable organocatalysts for the key bond-forming reactions in the synthesis of the oxaspiro[3.3]heptane core is a critical area for future investigation. Additionally, flow-assisted synthesis is emerging as a powerful tool for the preparation of strained heterocycles, offering enhanced control over reaction conditions and improved safety for handling reactive intermediates. researchgate.net The application of flow chemistry to the synthesis of this compound could enable more robust and reproducible production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Domino Reactions | Increased efficiency, reduced waste, atom economy | Design of novel multicomponent reactions for the oxaspiro[3.3]heptane core |
| Organocatalysis | Use of environmentally benign catalysts, mild reaction conditions | Screening and development of specific organocatalysts |
| Flow-Assisted Synthesis | Enhanced reaction control, improved safety, scalability | Optimization of flow parameters for the synthesis of strained spirocycles |
Exploration of Advanced Spirocyclic Architectures Featuring the Oxaspiro[3.3]heptane Motif
The inherent three-dimensionality of the spiro[3.3]heptane scaffold makes it an attractive building block for creating novel and complex molecular architectures. chemrxiv.org Future research will undoubtedly focus on incorporating the this compound motif into larger, more intricate structures with tailored properties. The development of methods to functionalize the oxaspiro[3.3]heptane core at various positions will be crucial for expanding its utility as a versatile synthetic intermediate. acs.orgnih.gov
One area of interest is the synthesis of poly-spirocyclic systems, where multiple spirocenters create highly rigid and defined three-dimensional shapes. These molecules could find applications as molecular scaffolds in drug discovery or as components of novel materials. The preparation of versatile azaspiro[3.3]heptanes with multiple exit vectors has already been demonstrated, providing a blueprint for the development of analogous oxaspirocyclic building blocks. acs.orgnih.gov
Furthermore, the oxaspiro[3.3]heptane motif can be incorporated into fused ring systems to create novel heterocyclic frameworks. For example, the synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) has been reported, showcasing the potential to create unique tetracyclic systems. mdpi.com Exploring similar fusion strategies with this compound could lead to the discovery of new classes of compounds with interesting biological activities or material properties.
Integration of this compound into Supramolecular Chemistry and Materials Science Applications
The unique structural and electronic properties of this compound make it a promising candidate for applications in supramolecular chemistry and materials science. The presence of the hydroxyl group provides a handle for hydrogen bonding and other non-covalent interactions, which are the cornerstone of supramolecular assembly.
Future research could explore the use of this compound and its derivatives as building blocks for the construction of self-assembling monolayers, liquid crystals, or porous organic frameworks. The rigid spirocyclic core can impart pre-organized directionality to these assemblies, leading to materials with well-defined structures and functions.
In the realm of materials science, the incorporation of the oxaspiro[3.3]heptane motif into polymers could lead to materials with enhanced thermal stability, rigidity, and unique photophysical properties. The strained oxetane (B1205548) ring in the structure may also open up possibilities for developing novel responsive materials that undergo structural changes in response to external stimuli such as light or heat.
Synergistic Approaches Combining Synthetic and Computational Design for Next-Generation Spirocycles
The development of next-generation spirocycles based on the this compound scaffold will greatly benefit from a synergistic approach that combines synthetic chemistry with computational design. researchgate.net Computational methods, such as density functional theory (DFT), can be used to predict the geometric and electronic properties of novel spirocyclic architectures before they are synthesized in the lab. This can help to guide synthetic efforts towards molecules with desired properties and avoid the synthesis of unpromising candidates.
For example, computational studies can be used to model the interaction of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. researchgate.net The generation of virtual compound libraries and their screening against biological targets can accelerate the drug discovery process. researchgate.net Similarly, computational modeling can be used to predict the material properties of polymers and supramolecular assemblies incorporating the oxaspiro[3.3]heptane motif, facilitating the rational design of new materials.
Q & A
Basic: What are the recommended synthesis protocols for 1-Oxaspiro[3.3]heptan-3-ol?
Methodological Answer:
Synthesis typically involves cyclization reactions or spiroannulation strategies. For example:
- Cyclization of epoxides : Use substrates like 3-hydroxycyclobutane derivatives under controlled acidic/basic conditions. Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation .
- Spiroannulation : Combine ketones or aldehydes with cyclic ether precursors in the presence of catalysts like BF₃·Et₂O. Monitor reaction progress via TLC or GC-MS .
| Key Parameters | Example Values | Source |
|---|---|---|
| Reaction Temperature | 0–25°C (for stability) | |
| Catalyst Loading | 5–10 mol% BF₃·Et₂O | |
| Yield Optimization | 60–75% (requires purification via column chromatography) |
Basic: How should researchers handle safety risks associated with this compound?
Methodological Answer:
The compound’s structural analogs (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol) show acute toxicity (Oral LD₅₀: 300–500 mg/kg in rodents) and skin irritation (Category 2). Mitigation strategies include:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods for handling powders or solutions .
- Emergency Protocols : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Advanced: What computational methods validate the stability of this compound’s spirocyclic framework?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict strain energy and orbital hybridization:
- Strain Energy : ~15–20 kcal/mol due to spirocyclic distortion.
- Orbital Hybridization : The oxygen atom’s lone pairs participate in stabilizing hyperconjugation with adjacent C-O bonds .
| Computational Data | Results | Source |
|---|---|---|
| Bond Angle (O-C-C) | 109.5° (close to tetrahedral) | |
| HOMO-LUMO Gap | 6.8 eV (indicates moderate reactivity) |
Advanced: How can researchers resolve contradictions in reported reactivity data for spirocyclic ethers?
Methodological Answer:
Discrepancies in reactivity (e.g., acid-catalyzed ring-opening vs. stability) arise from substituent effects and solvent polarity. To address this:
Control Experiments : Compare reactivity in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene).
Kinetic Studies : Use NMR to track intermediates under varying pH (e.g., 2–10) .
Isotopic Labeling : Introduce ¹⁸O to trace oxygen migration during reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify spirocyclic protons (δ 3.5–4.5 ppm for O-CH₂) and quaternary carbons (δ 70–90 ppm) .
- IR Spectroscopy : Detect O-H stretches (~3400 cm⁻¹) and C-O-C asymmetric vibrations (~1100 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: What strategies optimize enantioselective synthesis of this compound?
Methodological Answer:
Chiral resolution remains challenging due to the compound’s compact spiro structure. Approaches include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
- Enzymatic Catalysis : Lipases (e.g., CAL-B) in biphasic systems (hexane/water) achieve >90% ee in specific cases .
Basic: How does the spirocyclic structure influence pharmacological activity?
Methodological Answer:
Spiro scaffolds (e.g., 2-Oxa-6-azaspiro[3.3]heptane) enhance binding to rigid enzyme pockets (e.g., kinases) due to:
- Conformational Restriction : Limits rotational freedom, improving target affinity.
- Metabolic Stability : Resists CYP450 oxidation compared to linear analogs .
Advanced: What are the limitations in current synthetic routes for scaled-up production?
Methodological Answer:
Key bottlenecks include:
- Low Yields : Due to competing polymerization or ring-opening side reactions.
- Purification Challenges : Requires high-resolution chromatography for diastereomer separation.
Solutions : - Flow Chemistry : Continuous reactors minimize side reactions.
- Microwave Assistance : Reduces reaction time from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
